REACTION_CXSMILES
|
S(Cl)([Cl:3])=O.CC1C[CH2:10][N:9]([C:12]2[CH:17]=[CH:16][N:15]=[CH:14][CH:13]=2)[CH2:8]C1.Cl.CC1CCN(C2C=CN=CC=2)CC1>CN(C)C1C=CN=CC=1>[ClH:3].[CH3:8][N:9]([CH3:10])[C:12]1[CH:17]=[CH:16][N:15]=[CH:14][CH:13]=1 |f:2.3,5.6|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(=O)(Cl)Cl
|
Name
|
4-N,N'-disubstituted aminopyridine
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC1CCN(CC1)C1=CC=NC=C1
|
Name
|
4-(4-methyl-1-piperidinyl)pyridine hydrochloride
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl.CC1CCN(CC1)C1=CC=NC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
CN(C1=CC=NC=C1)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
A process for the preparation of the compound of Formula I ##STR10## which
|
Type
|
ADDITION
|
Details
|
treating the compound of Formula Va
|
Name
|
|
Type
|
product
|
Smiles
|
Cl.CN(C1=CC=NC=C1)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |